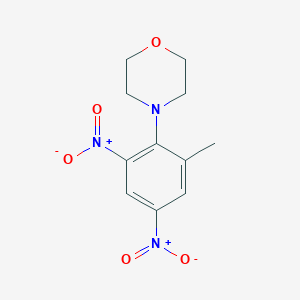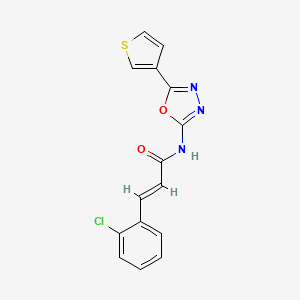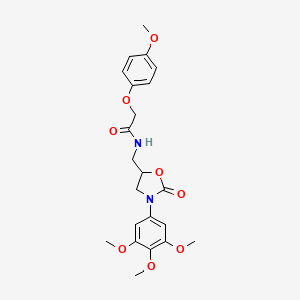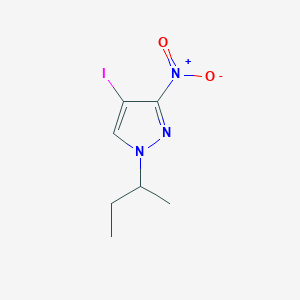
4-(2-Methyl-4,6-dinitrophenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methyl-4,6-dinitrophenyl)morpholine, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity as a recreational drug due to its euphoric effects. However, this drug has also been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). In
Mecanismo De Acción
4-(2-Methyl-4,6-dinitrophenyl)morpholine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are involved in the reward system and motivation. By increasing the levels of these neurotransmitters, 4-(2-Methyl-4,6-dinitrophenyl)morpholine produces feelings of euphoria, empathy, and sociability.
Biochemical and Physiological Effects:
4-(2-Methyl-4,6-dinitrophenyl)morpholine has several biochemical and physiological effects on the body. It causes an increase in heart rate, blood pressure, body temperature, and respiration rate. It also causes the release of cortisol, a stress hormone, and prolactin, a hormone involved in lactation. Long-term use of 4-(2-Methyl-4,6-dinitrophenyl)morpholine can lead to neurotoxicity, which can cause cognitive impairments and mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Methyl-4,6-dinitrophenyl)morpholine has several advantages for lab experiments, particularly in the study of the brain and behavior. It produces consistent effects on neurotransmitter levels and can be used to study the effects of these neurotransmitters on behavior. However, 4-(2-Methyl-4,6-dinitrophenyl)morpholine also has several limitations, particularly in terms of its potential for neurotoxicity. It is also difficult to control the dosage and purity of 4-(2-Methyl-4,6-dinitrophenyl)morpholine, which can lead to inconsistent results.
Direcciones Futuras
There are several future directions for research on 4-(2-Methyl-4,6-dinitrophenyl)morpholine. One area of research is the development of safer and more effective forms of 4-(2-Methyl-4,6-dinitrophenyl)morpholine-assisted therapy for PTSD. Another area of research is the study of 4-(2-Methyl-4,6-dinitrophenyl)morpholine's effects on the brain and behavior, particularly in terms of its potential for neurotoxicity. Finally, there is a need for more research on the long-term effects of 4-(2-Methyl-4,6-dinitrophenyl)morpholine use, particularly in terms of its potential for cognitive impairments and mood disorders.
Conclusion:
In conclusion, 4-(2-Methyl-4,6-dinitrophenyl)morpholine is a synthetic drug that has gained popularity as a recreational drug due to its euphoric effects. However, it has also been studied for its potential therapeutic applications, particularly in the treatment of PTSD. 4-(2-Methyl-4,6-dinitrophenyl)morpholine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, which produces feelings of euphoria, empathy, and sociability. While 4-(2-Methyl-4,6-dinitrophenyl)morpholine has several advantages for lab experiments, it also has several limitations, particularly in terms of its potential for neurotoxicity. There are several future directions for research on 4-(2-Methyl-4,6-dinitrophenyl)morpholine, including the development of safer and more effective forms of 4-(2-Methyl-4,6-dinitrophenyl)morpholine-assisted therapy for PTSD and the study of 4-(2-Methyl-4,6-dinitrophenyl)morpholine's effects on the brain and behavior.
Métodos De Síntesis
4-(2-Methyl-4,6-dinitrophenyl)morpholine is synthesized from safrole, a natural oil extracted from the sassafras tree. The process involves several steps, including isomerization of safrole to isosafrole, oxidation of isosafrole to MDP2P, and reduction of MDP2P to 4-(2-Methyl-4,6-dinitrophenyl)morpholine. The final product is a white crystalline powder that is typically taken orally or snorted.
Aplicaciones Científicas De Investigación
4-(2-Methyl-4,6-dinitrophenyl)morpholine has been studied for its potential therapeutic applications, particularly in the treatment of PTSD. Several clinical trials have shown promising results, with 4-(2-Methyl-4,6-dinitrophenyl)morpholine-assisted therapy showing significant improvements in symptoms of PTSD. 4-(2-Methyl-4,6-dinitrophenyl)morpholine has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
Propiedades
IUPAC Name |
4-(2-methyl-4,6-dinitrophenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-8-6-9(13(15)16)7-10(14(17)18)11(8)12-2-4-19-5-3-12/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIJZNOJDWGSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2CCOCC2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-4,6-dinitrophenyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2454985.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide](/img/structure/B2454987.png)
![5-(3-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2454988.png)

![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2454994.png)

![3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2454999.png)


![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-fluorobenzyl)acetamide](/img/structure/B2455003.png)

![5-Bromo-2-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2455005.png)
